
Methyl diethylphosphonoacetate
Overview
Description
Methyl diethylphosphonoacetate is an organophosphorus compound with the molecular formula C7H15O5P and a molecular weight of 210.16 g/mol . It is a clear, colorless to faint yellow liquid that is miscible with tetrahydrofuran . This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Methyl diethylphosphonoacetate can be synthesized through the reaction of methyl chloroacetate with triethyl phosphite. The reaction is typically carried out by heating the mixture at 135°C for 10 hours, resulting in a high yield of the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
Methyl diethylphosphonoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions to form various derivatives.
Diels-Alder Reactions: It is used in regioselective Diels-Alder reactions to yield antibiotic building blocks.
Synthesis of Allylic Fluorides: It acts as a reagent in the preparation of allylic fluorides.
Common reagents and conditions used in these reactions include strong bases, acids, and specific catalysts. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Synthesis and Reaction Applications
MDEPA is primarily used as a reagent in various organic synthesis reactions:
- Preparation of Allylic Fluorides
- Regioselective Diels-Alder Reactions
- Synthesis of Substituted Thiophenes and Furans
- Pyridone Alkaloids
- Modification of Botulinum Neurotoxin
Case Study 1: Development of Antidiabetic Agents
Researchers have utilized MDEPA in the synthesis of substituted thiophenes that demonstrate significant antidiabetic effects. In a study published in a pharmacological journal, compounds derived from MDEPA were shown to lower blood glucose levels in diabetic models, highlighting its potential in diabetes treatment.
Case Study 2: Antibiotic Synthesis
In another study, MDEPA was employed in Diels-Alder reactions to produce antibiotic precursors. The regioselectivity provided by MDEPA allowed for the efficient synthesis of complex molecules that are difficult to obtain through traditional methods. This approach has been recognized for its efficiency and potential for scaling up production.
Comparative Data Table
Mechanism of Action
The mechanism of action of methyl diethylphosphonoacetate involves its role as a reagent or reactant in various chemical reactions. It interacts with molecular targets and pathways specific to the reactions it participates in. For example, in Diels-Alder reactions, it acts as a dienophile, facilitating the formation of cyclic compounds .
Comparison with Similar Compounds
Methyl diethylphosphonoacetate can be compared with similar compounds such as:
- Diethyl phosphonoacetate
- Trimethyl phosphonoacetate
- Triethyl phosphonoacetate
These compounds share similar chemical structures and reactivity but differ in their specific applications and properties. This compound is unique in its versatility and wide range of applications in various scientific fields .
Biological Activity
Methyl diethylphosphonoacetate (MDEPA), with the chemical formula and CAS number 1067-74-9, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.
MDEPA is a clear, colorless to slightly yellow liquid. It is synthesized through the reaction of methyl chloroacetate with triethyl phosphite, a method that allows for the introduction of phosphonate functionalities into organic molecules. This compound serves as a versatile reagent in various organic synthesis applications, including Diels-Alder reactions and the preparation of allylic fluorides .
Biological Applications
MDEPA has been identified as a precursor in the synthesis of several biologically active compounds, including:
- Pyridone Alkaloids : These compounds have shown potential in treating various diseases due to their diverse biological activities.
- Immunosuppressive Agents : MDEPA is involved in the synthesis of cyclopentanediol derivatives, which are explored for their immunosuppressive properties .
Research indicates that MDEPA interacts with several biological pathways, including:
- Cell Cycle Regulation : It may influence cell cycle progression and apoptosis, making it a candidate for cancer research.
- Neuronal Signaling : MDEPA's role in modulating neurotransmitter systems suggests potential applications in neuropharmacology .
Case Studies and Research Findings
-
Synthesis of Bioactive Compounds :
A study demonstrated the use of MDEPA in synthesizing substituted thiophenes and furans, which are relevant for type 2 diabetes treatment. The synthetic routes provided high yields and selectivity, highlighting MDEPA's utility as a building block in medicinal chemistry . -
Reactivity in Organic Synthesis :
In a comparative study involving Horner-Wadsworth-Emmons olefination reactions, MDEPA was shown to exhibit excellent reactivity under specific conditions. The compound was used to achieve Z-selectivity in olefin formation, indicating its potential in developing new synthetic methodologies . -
Pharmacological Studies :
Investigations into the pharmacological effects of MDEPA revealed its impact on various signaling pathways associated with inflammation and immune response modulation. This opens avenues for its application in developing anti-inflammatory drugs .
Data Summary
Property | Value |
---|---|
Molecular Formula | C7H15O5P |
Molecular Weight | 210.16 g/mol |
CAS Number | 1067-74-9 |
Appearance | Clear colorless liquid |
Key Applications | Organic synthesis, drug development |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing methyl diethylphosphonoacetate in organic chemistry?
this compound is synthesized via nucleophilic substitution or esterification reactions. For example, it is prepared by reacting diethyl phosphonoacetate with methyl halides in the presence of a base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) at low temperatures (0°C to room temperature) . Reaction monitoring via thin-layer chromatography (TLC) and purification via silica gel column chromatography (e.g., hexanes/EtOAC) are standard practices to achieve >95% purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound is classified as an irritant (Xi, R36/37/38) and requires personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation of vapors. Spills must be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .
Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for structural confirmation. For example, ¹H NMR of this compound shows distinct signals at δ 3.71 ppm (methoxy group) and δ 1.22–1.37 ppm (ethyl groups) . Mass spectrometry (ESI-MS or GC-MS) and infrared (IR) spectroscopy further validate purity and functional groups .
Advanced Research Questions
Q. How does the choice of base influence stereoselectivity in Horner-Wadsworth-Emmons (HWE) reactions using this compound?
Strong, non-nucleophilic bases like KHMDS or NaH are preferred for deprotonating the phosphonate, enabling stereoselective olefination. For example, KHMDS in THF at −78°C promotes (Z)-selectivity (up to 95:5 Z/E ratio) in α,β-unsaturated ester synthesis, while weaker bases may lead to isomerization . Solvent polarity and temperature gradients further modulate selectivity .
Q. What methodologies resolve contradictions in reported yields for cross-coupling reactions involving this compound?
Discrepancies in yields (e.g., 37% vs. 82% in HWE reactions) often stem from variations in reaction conditions. Systematic optimization of (i) stoichiometry (e.g., 2.5 equivalents of phosphonate), (ii) solvent systems (THF vs. DMF), and (iii) purification techniques (e.g., column chromatography vs. recrystallization) is critical. For instance, pre-activation of the phosphonate with KHMDS improves reactivity .
Q. How can solvent systems and temperature gradients optimize phosphonate-mediated olefination reactions?
Polar aprotic solvents like THF enhance base solubility and reaction homogeneity, while dichloromethane (DCM) facilitates low-temperature deprotonation (−78°C). Gradual warming to room temperature ensures complete conversion without side reactions. For example, THF at −78°C → rt achieves 82% yield in cyclohexylidene acetate synthesis .
Q. What strategies mitigate competing side reactions during multi-step syntheses involving this compound?
Stepwise quenching with saturated NH₄Cl prevents acid-sensitive intermediate degradation. Sequential extraction (e.g., CH₂Cl₂/H₂O) and drying over Na₂SO₄ minimize residual water. For Pd-catalyzed steps, rigorous degassing with argon reduces undesired oxidation .
Q. Key Research Applications
- Bioactive Molecule Synthesis : Used in sphingosine kinase 2 inhibitors (e.g., α,β-unsaturated esters for anticancer studies) .
- Antiviral Agents : Key intermediate in vinyl sulfone-based protease inhibitors targeting Venezuelan equine encephalitis virus .
- Natural Product Synthesis : Facilitates tricyclic cyclopropane formation in diterpenoid alkaloid total synthesis .
Properties
IUPAC Name |
methyl 2-diethoxyphosphorylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-4-11-13(9,12-5-2)6-7(8)10-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSAXXHOGZNKJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147732 | |
Record name | Methyl diethylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-74-9 | |
Record name | Methyl (diethylphosphono)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl diethylphosphonoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1067-74-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl diethylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl diethylphosphonoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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